Cas no 1849-76-9 (3-Bromo-5-chloro-4-hydroxybenzaldehyde)
3-Bromo-5-chloro-4-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-chloro-4-hydroxybenzaldehyde
- 3-bromo-5-chloro-4-hydroxybenzaldehyde(SALTDATA: FREE)
- AKOS B028976
- CHEMBRDG-BB 6453242
- ART-CHEM-BB B028976
- 3-BROMO-5-CHLORO-4-HYDROXY-BENZALDEHYDE
- STK397883
- FCH933478
- 5-bromo-3-chloro-4-hydroxybenzaldehyde
- AX8217962
- Z0301
- ST45067200
- ST24041901
- 3-Bromo-5-chloro-4-hydroxybenzaldehyde 97%
- 1849-76-9
- MFCD04129026
- DTXSID40395583
- AKOS000313283
- SY018868
- A880747
- CS-0059280
- DB-366201
- NCGC00340553-01
- 3-Bromo-5-chloro-4-hydroxybenzaldehyde, 97%
- SCHEMBL20607030
- AB01333739-02
- BAA84976
- EN300-7418405
- D73187
- DS-14801
- NS00133665
-
- MDL: MFCD04129026
- Inchi: 1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
- InChI Key: ITSXSHQWMYYQQY-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)C=C(C=1O)Cl
Computed Properties
- Exact Mass: 233.90800
- Monoisotopic Mass: 233.90832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.3
Experimental Properties
- Melting Point: 157-162 °C
- PSA: 37.30000
- LogP: 2.62060
3-Bromo-5-chloro-4-hydroxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Bromo-5-chloro-4-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143748-10g |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 98% | 10g |
$199.28 | 2023-09-02 | |
| Alichem | A019143748-25g |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 98% | 25g |
$378.75 | 2023-09-02 | |
| Chemenu | CM250667-5g |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 95+% | 5g |
$115 | 2021-06-16 | |
| Chemenu | CM250667-10g |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 95+% | 10g |
$192 | 2021-06-16 | |
| Chemenu | CM250667-25g |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 95+% | 25g |
$351 | 2021-06-16 | |
| TRC | B415678-10mg |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B415678-50mg |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B415678-100mg |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 100mg |
$ 80.00 | 2022-06-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 734470-1G |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 97% | 1G |
¥532.7 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B844826-1g |
3-Bromo-5-chloro-4-hydroxybenzaldehyde |
1849-76-9 | 98% | 1g |
284.00 | 2021-05-17 |
3-Bromo-5-chloro-4-hydroxybenzaldehyde Suppliers
3-Bromo-5-chloro-4-hydroxybenzaldehyde Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 3-Bromo-5-chloro-4-hydroxybenzaldehyde
Recent Advances in the Study of 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS: 1849-76-9)
3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS: 1849-76-9) is a halogenated benzaldehyde derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and drug development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial and anticancer agents. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its chemical properties, synthetic utility, and biological activities.
One of the most notable advancements in the study of 3-Bromo-5-chloro-4-hydroxybenzaldehyde is its role in the synthesis of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound as a building block for the construction of benzothiazole derivatives, which exhibited potent inhibitory effects against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The researchers employed a multi-step synthetic route, starting with the bromination and chlorination of 4-hydroxybenzaldehyde, followed by condensation reactions with various thiols. The resulting compounds showed promising antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range.
In addition to its antimicrobial potential, 3-Bromo-5-chloro-4-hydroxybenzaldehyde has also been investigated for its anticancer properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of Schiff base derivatives using this compound as a precursor. These derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that several derivatives exhibited significant antiproliferative activity, with IC50 values comparable to those of standard chemotherapeutic agents. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as lead candidates for further drug development.
The chemical reactivity of 3-Bromo-5-chloro-4-hydroxybenzaldehyde has also been a subject of recent research. A 2022 study in Tetrahedron explored its use in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex organic molecules. The researchers successfully utilized this compound in Suzuki-Miyaura and Sonogashira couplings, yielding a variety of biaryl and alkynyl derivatives with high efficiency. These findings underscore the compound's utility as a versatile synthon in modern organic chemistry, particularly in the context of drug discovery and materials science.
Despite these promising developments, challenges remain in the large-scale production and application of 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Issues such as regioselectivity in halogenation reactions and the need for greener synthetic methodologies have been highlighted in recent reviews. Future research directions may focus on optimizing synthetic protocols to improve yield and sustainability, as well as expanding the scope of its biological applications through structure-activity relationship (SAR) studies.
In conclusion, 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS: 1849-76-9) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a bioactive scaffold positions it as a valuable tool for the development of new therapeutic agents. The recent studies discussed in this brief demonstrate its potential in addressing pressing medical challenges, from antimicrobial resistance to cancer therapy. As research progresses, further insights into its mechanisms of action and synthetic applications are expected to emerge, paving the way for innovative drug discoveries.
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